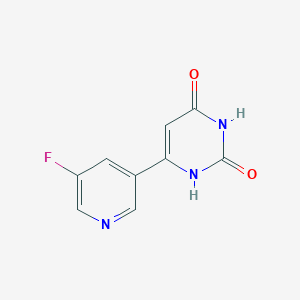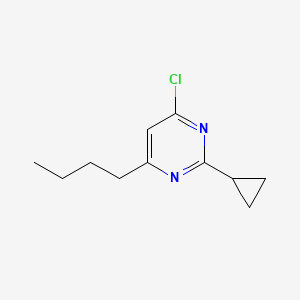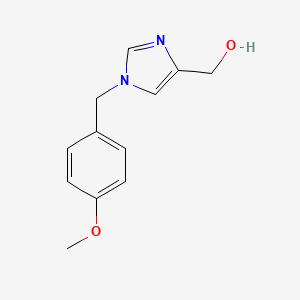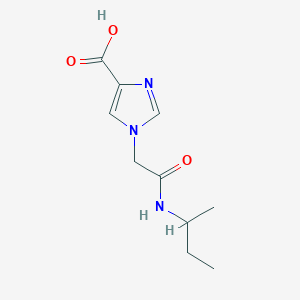
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol
Übersicht
Beschreibung
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C14H20ClNO and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a compound of interest due to its unique structural properties and potential applications in various scientific research areas. While direct studies on this exact compound are limited, research on closely related compounds provides insights into the scientific applications of such chemicals. For example, compounds synthesized from piperidin-4-yl derivatives have been extensively characterized by spectroscopic techniques and X-ray crystallography, revealing detailed structural information crucial for further applications in materials science and drug development. The chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms in some derivatives underscore the importance of these structural features in chemical reactivity and potential pharmacological activities (Benakaprasad et al., 2007).
Bioactivity and Chemical Reactivity
Research on derivatives of piperidin-4-yl methanol has also explored their bioactivity, particularly their antimicrobial properties. For instance, novel compounds synthesized by reacting piperidin-4-one oxime with chloromethylpyridines have shown broad inhibitory activities against fungi, indicating the potential of these compounds in developing new antifungal agents (Xue Si-jia, 2011). This suggests that derivatives of this compound might also exhibit significant bioactivity, warranting further investigation into their potential therapeutic applications.
Catalysis and Synthetic Applications
Another important area of research involves the use of piperidine derivatives in catalysis and the synthesis of complex molecules. The radical-mediated nitrile translocation to form novel piperidine compounds represents a significant advancement in synthetic chemistry, providing new pathways for the synthesis of piperidin-2-yl acetates, which are valuable intermediates in medicinal chemistry (Vervisch et al., 2012). Such methodologies highlight the versatility of piperidine-based compounds in facilitating complex chemical transformations, which can be leveraged for the synthesis of pharmacologically active molecules.
Advanced Materials and Molecular Engineering
Further, the detailed structural analysis of piperidin-4-yl derivatives through crystallography and spectroscopic methods provides a foundation for their application in material science and molecular engineering. The precise determination of molecular conformations, intermolecular interactions, and crystal packing can inform the design of molecular materials with specific properties, such as enhanced stability, reactivity, or bioactivity. Studies employing Hirshfeld surface analysis and density functional theory calculations on piperidin-4-yl methanone derivatives underscore the potential of these compounds in the development of novel materials with tailored electronic and structural characteristics (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11-4-5-13(14(15)7-11)9-16-6-2-3-12(8-16)10-17/h4-5,7,12,17H,2-3,6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSKZWZMXBKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


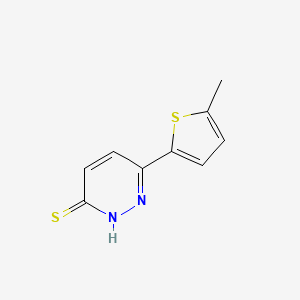
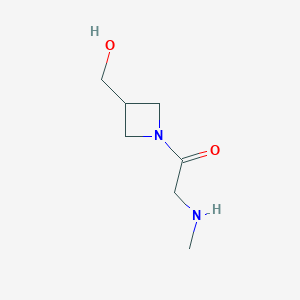

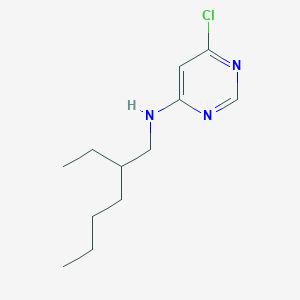
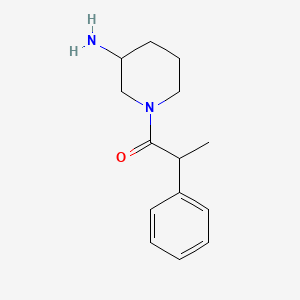
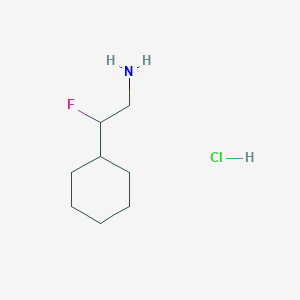
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)

![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)
